molecular formula C12H9N3O4S B2782934 2-(3-Nitrobenzamido)thiophene-3-carboxamide CAS No. 852702-70-6

2-(3-Nitrobenzamido)thiophene-3-carboxamide

Cat. No. B2782934
CAS RN: 852702-70-6
M. Wt: 291.28
InChI Key: UOYAHGVMJMQPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Nitrobenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H9N3O4S. It is a derivative of thiophene-2-carboxamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H8N2O3S/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Nitrobenzamido)thiophene-3-carboxamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations include the multi-step synthesis process, which can be time-consuming and costly, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2-(3-Nitrobenzamido)thiophene-3-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand its anti-cancer activity.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in material science, such as the development of new organic semiconductors.
4. Investigation of its potential use as a fluorescent probe for detecting proteins and other biomolecules in biological systems.
5. Development of new derivatives of this compound with improved properties for use in various fields.

Synthesis Methods

The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide involves a multi-step reaction process. The starting material for the synthesis is 2-aminothiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide in the presence of a base, such as triethylamine, to yield the final product.

Scientific Research Applications

2-(3-Nitrobenzamido)thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting proteins and other biomolecules in biological systems.

properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAHGVMJMQPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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